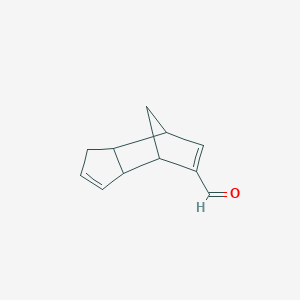
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 3a,4,7,7a-tetrahydro-4,7-methanoindan-5-carboxaldehyde and has the chemical formula C11H12O2.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) is not fully understood. However, it has been reported to act as a free radical scavenger, reducing the levels of reactive oxygen species in biological systems. It has also been reported to inhibit the activity of various enzymes involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been reported to reduce the levels of oxidative stress markers in various tissues. Additionally, it has been shown to reduce the levels of glucose and insulin in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) in lab experiments include its high purity and good yield. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI). One potential direction is to further investigate its anti-inflammatory and antioxidant properties for the treatment of various diseases. Another potential direction is to study its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity before it can be used in clinical trials.
Métodos De Síntesis
The synthesis of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) involves the reaction of 2,3-dihydro-1H-inden-5-ol with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then treated with sodium cyanoborohydride to yield the final product. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been studied for its potential applications in scientific research. It has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Propiedades
Número CAS |
124591-67-9 |
|---|---|
Nombre del producto |
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) |
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1,3-4,6-7,9-11H,2,5H2 |
Clave InChI |
OQYUDOSILDGMML-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3CC2C(=C3)C=O |
SMILES canónico |
C1C=CC2C1C3CC2C(=C3)C=O |
Sinónimos |
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



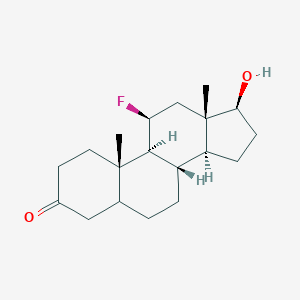
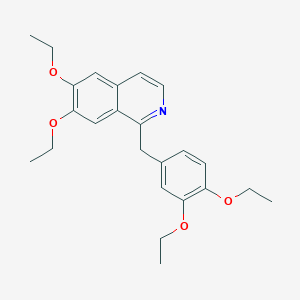
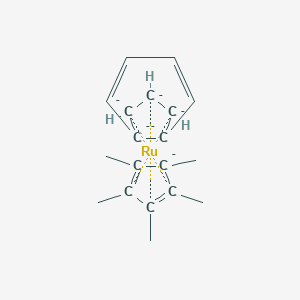
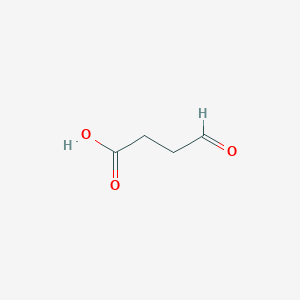
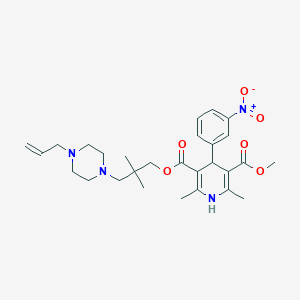
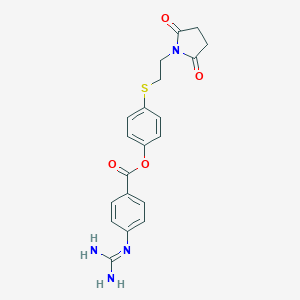
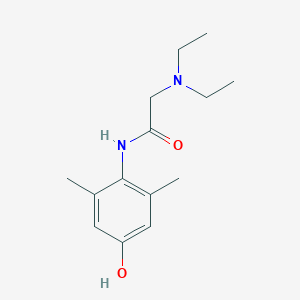
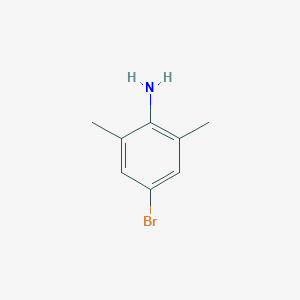
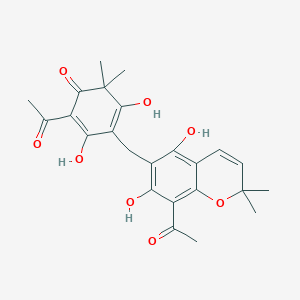
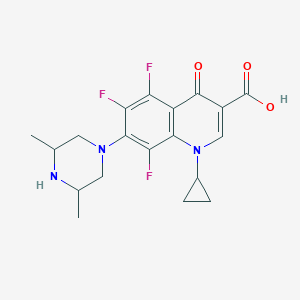
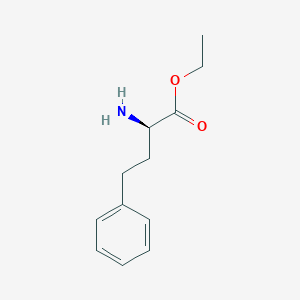
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)
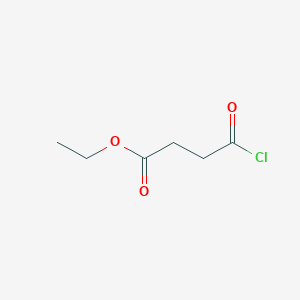
![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)